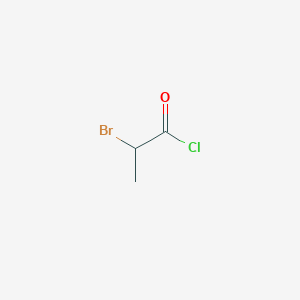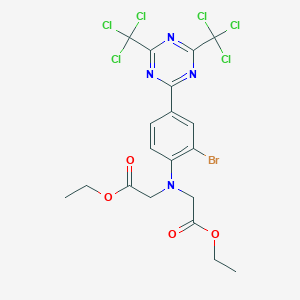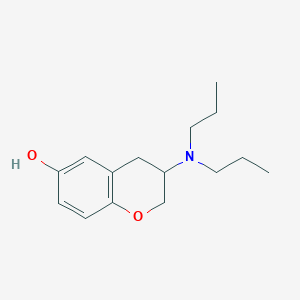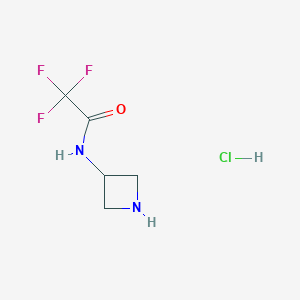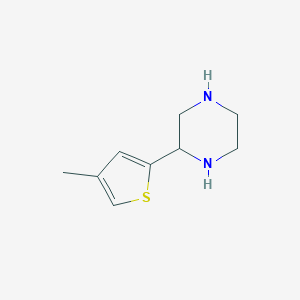
2-(4-Methylthiophen-2-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylthiophen-2-YL)piperazine, also known as 4-MeMPT, is a psychoactive compound that belongs to the class of piperazines. It is a synthetic compound that was first synthesized in the 1990s. 4-MeMPT is known to have stimulating effects on the central nervous system and has been studied for its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 2-(4-Methylthiophen-2-YL)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses. By binding to this receptor, 2-(4-Methylthiophen-2-YL)piperazine may help to regulate these processes and improve symptoms of mood disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methylthiophen-2-YL)piperazine has stimulating effects on the central nervous system. It has been found to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in regulating mood, motivation, and arousal. Additionally, it has been found to increase heart rate and blood pressure, which are indicators of its stimulating effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying 2-(4-Methylthiophen-2-YL)piperazine in the lab is that it has a high affinity for the 5-HT1A receptor, which is a well-studied target for mood disorders. This makes it a promising compound for further research in this area. However, one limitation is that it has not been extensively studied in humans and its safety profile is not well-established. Therefore, further research is needed to determine its safety and efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(4-Methylthiophen-2-YL)piperazine. One area of interest is its potential use in the treatment of mood disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent. Additionally, studies could be conducted to explore its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Finally, studies could be conducted to explore its potential use as a research tool for studying the 5-HT1A receptor and other serotonin receptors.
Méthodes De Synthèse
The synthesis of 2-(4-Methylthiophen-2-YL)piperazine involves the reaction between 2-chloro-4-methylthiophene and piperazine in the presence of a catalyst such as sodium hydride. The reaction yields 2-(4-Methylthiophen-2-YL)piperazine as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use as a therapeutic agent for various neurological disorders. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and stress responses. Therefore, 2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
Propriétés
Numéro CAS |
111760-41-9 |
|---|---|
Nom du produit |
2-(4-Methylthiophen-2-YL)piperazine |
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
2-(4-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3 |
Clé InChI |
CWAZTOCAIPIJSJ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2CNCCN2 |
SMILES canonique |
CC1=CSC(=C1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



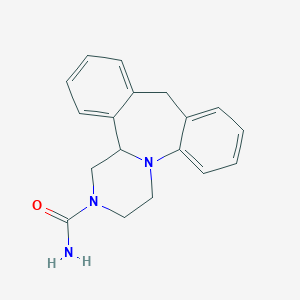


![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)


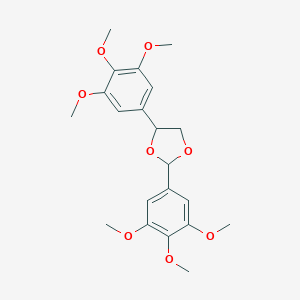
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

